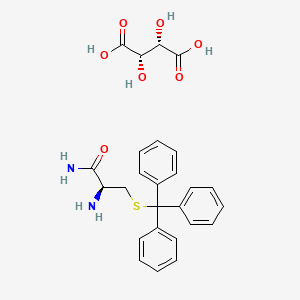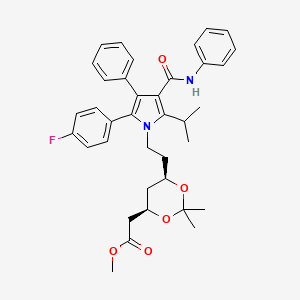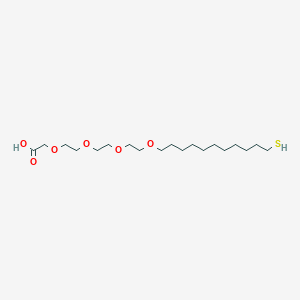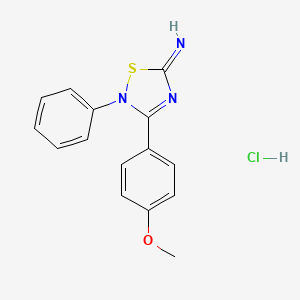![molecular formula C22H17N3O5 B11826040 (11S,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B11826040.png)
(11S,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (11S,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[87003,8011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione is a complex organic molecule with a unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (11S,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione typically involves multiple steps, including the formation of the benzodioxole ring and the triazatetracyclo core. Common synthetic routes may include:
Formation of Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Construction of Triazatetracyclo Core: This involves the cyclization of appropriate precursors under controlled conditions to form the triazatetracyclo heptadeca structure.
Functional Group Modifications: Introduction of the methyl group and other functional groups through various organic reactions such as alkylation, acylation, and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazatetracyclo core, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the benzodioxole and triazatetracyclo moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated compounds.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.
Biology
In biological research, it serves as a probe for studying enzyme mechanisms and as a potential lead compound for drug discovery.
Medicine
The compound has shown promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, it is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. Its mechanism of action involves:
Binding to Enzymes: Inhibiting or modulating enzyme activity through covalent or non-covalent interactions.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pathway Involvement: Participating in key biochemical pathways, such as oxidative stress response and apoptosis.
相似化合物的比较
Similar Compounds
2-Phenylethanol: An aromatic compound with a similar benzene ring structure.
p-Hydroxyphenylethanol: Contains a hydroxyl group on the benzene ring, similar to the benzodioxole moiety.
4-Hydroxybenzaldehyde: Features a benzene ring with an aldehyde group, similar in reactivity.
Uniqueness
The uniqueness of (11S,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[87003,8
属性
分子式 |
C22H17N3O5 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC 名称 |
(11S,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione |
InChI |
InChI=1S/C22H17N3O5/c1-24-9-16(26)25-19(11-6-7-14-15(8-11)30-10-29-14)18-17(20(25)22(24)28)21(27)12-4-2-3-5-13(12)23-18/h2-8,19-20H,9-10H2,1H3,(H,23,27)/t19-,20-/m0/s1 |
InChI 键 |
LHAYVUMFGJKOJI-PMACEKPBSA-N |
手性 SMILES |
CN1CC(=O)N2[C@H](C3=C([C@H]2C1=O)C(=O)C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |
规范 SMILES |
CN1CC(=O)N2C(C3=C(C2C1=O)C(=O)C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B11825977.png)


![b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate](/img/structure/B11825991.png)

![5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one](/img/structure/B11825998.png)



![{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11826047.png)

![2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile](/img/structure/B11826053.png)
